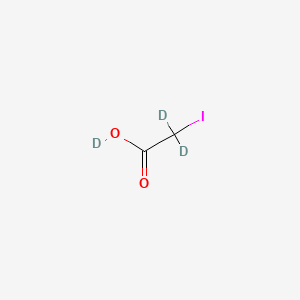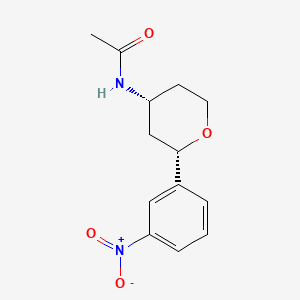
Iodoacetic acid-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide iodoacétique-D3 est une forme deutérée de l'acide iodoacétique, dans laquelle les atomes d'hydrogène sont remplacés par du deutérium. Ce composé est souvent utilisé dans la recherche scientifique en raison de ses propriétés uniques et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acide iodoacétique-D3 peut être synthétisé par l'halogénation de l'acide acétique-D3. Le processus implique la substitution d'un atome d'hydrogène par un atome d'iode. La réaction nécessite généralement la présence d'un agent halogénant tel que l'iode et d'un catalyseur pour faciliter la réaction. Les conditions de réaction incluent souvent une température et une pression contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de l'acide iodoacétique-D3 implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, utilisant souvent des techniques avancées telles que des réacteurs à écoulement continu et des systèmes automatisés pour contrôler les paramètres de réaction. La pureté du produit final est assurée par des mesures rigoureuses de contrôle de la qualité, notamment la chromatographie et la spectroscopie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide iodoacétique-D3 subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques.
Réactions d'alkylation : Il peut agir comme un agent alkylant, réagissant avec les nucléophiles.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants polaires dans des conditions douces.
Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium sont utilisés, les réactions étant menées à température et pH contrôlés.
Réactions d'alkylation : Le composé réagit avec les nucléophiles en présence d'une base, souvent dans un solvant organique.
Principaux produits formés
Réactions de substitution : Les produits incluent des dérivés avec différents groupes fonctionnels remplaçant l'atome d'iode.
Réactions d'oxydation et de réduction : Les produits incluent des formes oxydées ou réduites du composé.
Réactions d'alkylation : Les produits incluent des dérivés alkylés des nucléophiles.
Applications de la recherche scientifique
L'acide iodoacétique-D3 est largement utilisé dans la recherche scientifique en raison de sa capacité à modifier les protéines et les enzymes. Voici quelques applications clés :
Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.
Biologie : Employé dans des études de mécanismes enzymatiques et de modifications protéiques.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme outil dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
L'acide iodoacétique-D3 exerce ses effets par l'alkylation des groupes thiol des protéines et des enzymes. Cette modification peut inhiber l'activité enzymatique en bloquant le site actif ou en modifiant la structure de la protéine. Le composé cible les résidus cystéine, formant des liaisons covalentes stables qui empêchent la reformation des liaisons disulfures.
Applications De Recherche Scientifique
Iodoacetic acid-D3 is widely used in scientific research due to its ability to modify proteins and enzymes. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
Iodoacetic acid-D3 exerts its effects through the alkylation of thiol groups in proteins and enzymes. This modification can inhibit enzyme activity by blocking the active site or altering the protein’s structure. The compound targets cysteine residues, forming stable covalent bonds that prevent the re-formation of disulfide bonds.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide chloroacétique : Structure similaire mais avec un atome de chlore au lieu d'iode.
Acide bromoacétique : Contient un atome de brome au lieu d'iode.
Acide fluoroacétique : Contient un atome de fluor au lieu d'iode.
Unicité
L'acide iodoacétique-D3 est unique en raison de la présence de deutérium, qui fournit un marquage isotopique distinct utile dans diverses techniques analytiques. L'atome d'iode confère également une réactivité différente par rapport aux autres acides acétiques halogénés, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C2H3IO2 |
|---|---|
Poids moléculaire |
188.97 g/mol |
Nom IUPAC |
deuterio 2,2-dideuterio-2-iodoacetate |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD |
Clé InChI |
JDNTWHVOXJZDSN-RIAYTAFFSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O[2H])I |
SMILES canonique |
C(C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
